
Azanide;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;tungsten is a compound that combines the azanide anion (NH₂⁻) with tungsten. Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia. Tungsten, a transition metal, is known for its high melting point and density.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanide;tungsten can be synthesized through the reaction of tungsten hexachloride (WCl₆) with lithium amide (LiNH₂) in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The general reaction is as follows: [ \text{WCl}_6 + 6 \text{LiNH}_2 \rightarrow \text{W(NH}_2\text{)}_6 + 6 \text{LiCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tungsten hexachloride is reacted with an excess of lithium amide. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;tungsten undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form tungsten oxides.
Reduction: Can be reduced to lower oxidation states of tungsten.
Substitution: The NH₂⁻ ligands can be substituted with other ligands such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or lithium aluminum hydride (LiAlH₄).
Substitution: Involves the use of halide or alkoxide reagents in an inert atmosphere.
Major Products Formed
Oxidation: Forms tungsten trioxide (WO₃).
Reduction: Forms lower oxidation state tungsten compounds.
Substitution: Forms tungsten halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
Azanide;tungsten has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the field of oncology.
Industry: Used in the production of high-temperature materials and coatings
Wirkmechanismus
The mechanism of action of azanide;tungsten involves the interaction of the NH₂⁻ ligands with various molecular targets. The NH₂⁻ ligands can act as nucleophiles, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium amide (LiNH₂): Similar in structure but contains lithium instead of tungsten.
Sodium amide (NaNH₂): Contains sodium instead of tungsten.
Potassium amide (KNH₂): Contains potassium instead of tungsten.
Uniqueness
Azanide;tungsten is unique due to the presence of tungsten, which imparts high thermal stability and density to the compound. This makes it particularly useful in high-temperature applications and as a precursor for other tungsten-based materials .
Eigenschaften
Molekularformel |
H2NW2- |
|---|---|
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
azanide;tungsten |
InChI |
InChI=1S/H2N.2W/h1H2;;/q-1;; |
InChI-Schlüssel |
WLWSKOYKJHKGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
[NH2-].[W].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


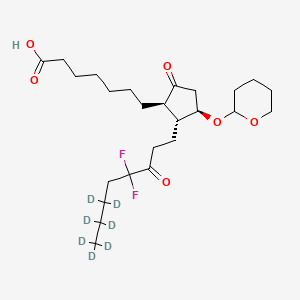
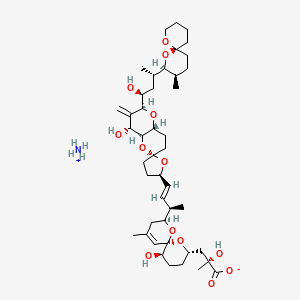
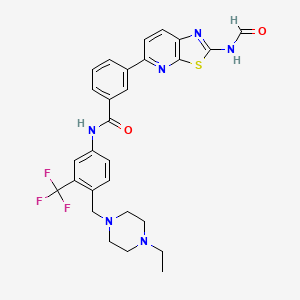
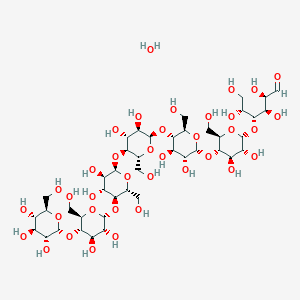
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
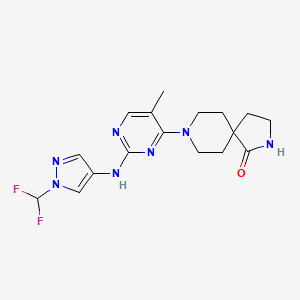
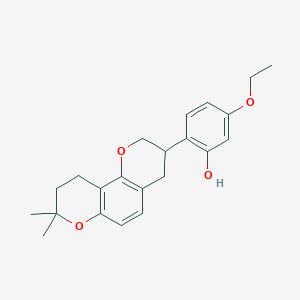

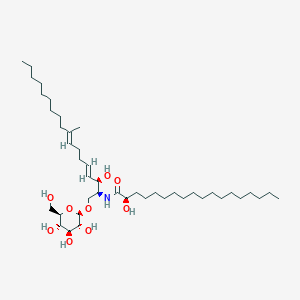
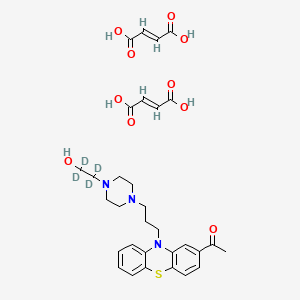
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
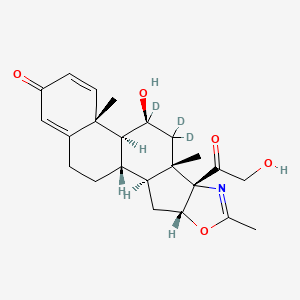
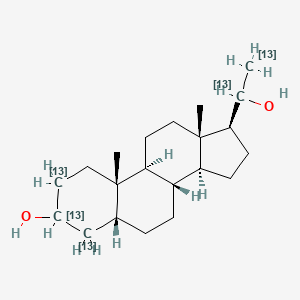
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
